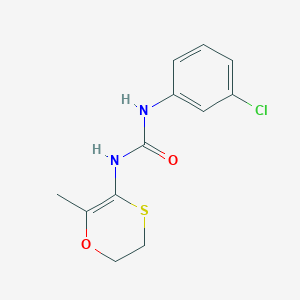
N-(3-Chlorophenyl)-N'-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlorophenyl)-N’-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N’-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea typically involves the reaction of 3-chloroaniline with 2-methyl-5,6-dihydro-1,4-oxathiin-3-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reaction conditions, such as temperature, pressure, and reaction time, is optimized to maximize yield and purity. Advanced techniques like crystallization and chromatography may be employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chlorophenyl)-N’-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may find use in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Wirkmechanismus
The mechanism by which N-(3-Chlorophenyl)-N’-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to engage in various binding interactions, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other urea derivatives with different substituents on the phenyl and oxathiin rings. Examples might include:
- N-(3-Chlorophenyl)-N’-(2-methyl-1,4-oxathiin-3-yl)urea
- N-(3-Chlorophenyl)-N’-(5,6-dihydro-1,4-oxathiin-3-yl)urea
Uniqueness
The uniqueness of N-(3-Chlorophenyl)-N’-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
88258-76-8 |
|---|---|
Molekularformel |
C12H13ClN2O2S |
Molekulargewicht |
284.76 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-(6-methyl-2,3-dihydro-1,4-oxathiin-5-yl)urea |
InChI |
InChI=1S/C12H13ClN2O2S/c1-8-11(18-6-5-17-8)15-12(16)14-10-4-2-3-9(13)7-10/h2-4,7H,5-6H2,1H3,(H2,14,15,16) |
InChI-Schlüssel |
RULLBRVIJRBVFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SCCO1)NC(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


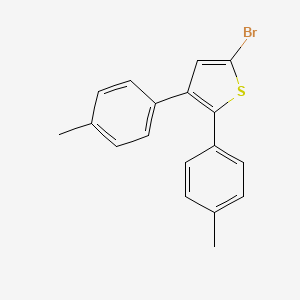
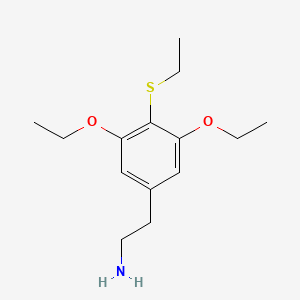

![2,2'-Disulfanediylbis{5'-[2-chloro-4-(trifluoromethyl)phenoxy]-2'-nitro-6-(trifluoromethyl)-1,1'-biphenyl}](/img/structure/B14393999.png)

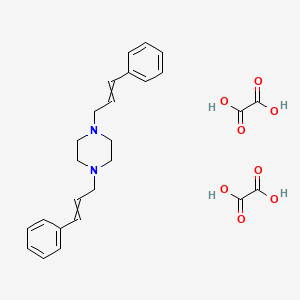

![4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one](/img/structure/B14394027.png)
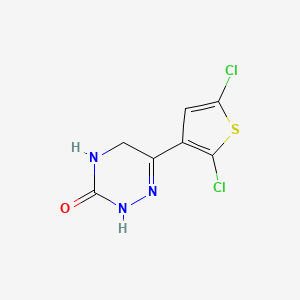
![2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14394050.png)
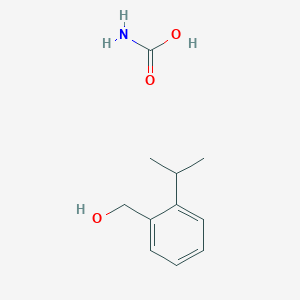
![3-{(2,4-Dichlorophenyl)[(2,4-dichlorophenyl)methoxy]methyl}pyridine](/img/structure/B14394055.png)
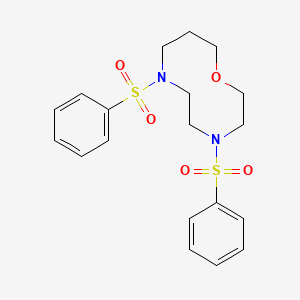
![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14394058.png)
